molecular formula C9H7BrFN B13694645 4-Bromo-2-fluoro-5-methylphenylacetonitrile

4-Bromo-2-fluoro-5-methylphenylacetonitrile

Cat. No.: B13694645
M. Wt: 228.06 g/mol
InChI Key: BJIDGKVVRDUBKM-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-5-methylphenylacetonitrile (CAS 1783605-00-4) is a versatile bromo- and fluoro-substituted phenylacetonitrile derivative that serves as a critical synthetic intermediate in medicinal chemistry and pharmaceutical research. This compound is particularly valued as a key building block for the construction of complex heterocyclic scaffolds. Its molecular structure, featuring both a bromo and a fluoro substituent on the phenyl ring, makes it a valuable precursor for further functionalization via cross-coupling reactions, such as Suzuki reactions, which are essential for creating diverse compound libraries for drug discovery . The specific structural motifs present in this compound are frequently found in research targeting novel therapeutic agents. For instance, similar bromo- and fluoro-substituted aromatic nitriles are utilized as key intermediates in the development of modulators of important biological targets, such as TNF signaling . Furthermore, related chemical scaffolds are investigated in the search for first-in-class small molecule antagonists for central nervous system (CNS) targets, demonstrating the relevance of this chemotype in developing potential treatments for conditions like metabolic disorders and addiction . The presence of the bromine atom allows for efficient palladium-catalyzed cross-coupling, while the fluorine atom can influence the molecule's electronic properties, metabolic stability, and binding affinity in resulting drug candidates. The nitrile group provides a handle for further chemical transformation into other functional groups, such as amides or carboxylic acids, significantly expanding its utility in synthetic routes. This product is intended for research and development applications only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C9H7BrFN

Molecular Weight

228.06 g/mol

IUPAC Name

2-(4-bromo-2-fluoro-5-methylphenyl)acetonitrile

InChI

InChI=1S/C9H7BrFN/c1-6-4-7(2-3-12)9(11)5-8(6)10/h4-5H,2H2,1H3

InChI Key

BJIDGKVVRDUBKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)F)CC#N

Origin of Product

United States

Preparation Methods

Preparation of 2-Fluoro-4-bromotoluene and 2-Fluoro-4-bromo-5-methylbenzyl Bromide

A patented method (CN1157812A) describes a multi-step process starting from para-aminotoluene derivatives to prepare 2-fluoro-4-bromotoluene and subsequently 2-fluoro-4-bromo benzyl bromide, which are crucial intermediates for further transformations:

  • Step 1: Mixed acid nitration of para-aminotoluene to introduce nitro groups.
  • Step 2: Reduction of nitro groups to amines.
  • Step 3: Diazotization and fluoridation to substitute amino groups with fluorine.
  • Step 4: Bromination under UV light (wavelength > 3000 Å) to introduce bromine on the benzylic side chain.

This route emphasizes the use of para-aminotoluene as a low-cost and readily available starting material, overcoming difficulties related to the availability and cost of o-fluorotoluene or para-bromotoluene. The process is optimized for industrial scale with high yields and simplified handling.

Step Reaction Conditions Yield (%) Notes
Nitration Mixed acid nitration Not specified Introduces nitro group on aromatic ring
Reduction Sodium sulfide solution, reflux 15-20 hrs Not specified Converts nitro to amino group
Diazotization Sodium nitrite solution, <20 °C, 1-2 hrs Not specified Converts amino group to diazonium salt
Fluoridation Anhydrous hydrogen fluoride, 8-12 °C, 1-2 hrs Not specified Substitutes diazonium with fluorine
Light Bromination UV light >3000 Å, 160-180 °C, 2 hrs Not specified Bromination of benzylic side chain

Alternative Synthetic Strategies

A US patent (US11655242B2) describes the use of (4-bromo-2-fluoro-5-methylphenyl)methanol as a precursor, which can be converted to the nitrile via oxidation and substitution reactions involving:

  • Use of triethylamine and dichloromethane solvent under cooling.
  • Palladium-catalyzed borylation and subsequent coupling reactions.
  • Purification steps involving aqueous washes and drying.

This approach indicates the possibility of functional group interconversions on the aromatic ring and side chain to access the nitrile functionality.

Summary Table of Preparation Methods

Method No. Starting Material Key Reactions Conditions Yield (%) Reference/Patent
1 Para-aminotoluene derivatives Nitration, reduction, diazotization, fluoridation, light bromination Mixed acids, Na2S, NaNO2, HF, UV light Not specified CN1157812A
2 (4-Bromo-2-fluorophenyl)acetonitrile Hydrolysis, alkylation, base treatment Reflux, 50-100 °C, NaOH, phase transfer catalyst ~70% Ambeed (2020)
3 (4-Bromo-2-fluoro-5-methylphenyl)methanol Oxidation, Pd-catalyzed borylation, coupling DCM, triethylamine, Pd(dppf)Cl2, 85 °C 74% US11655242B2

Analytical and Research Findings

  • The nitrile compounds synthesized exhibit characteristic ^1H NMR signals consistent with aromatic protons, benzylic methylene, and methyl substituents.
  • The yields reported for key steps such as ester formation and alkylation are consistently around 70%, indicating moderate efficiency.
  • The halogenation steps require careful control of temperature and reaction time to achieve selectivity and avoid side reactions.
  • Industrially, the use of para-aminotoluene as a starting material offers cost and availability advantages.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-5-methylphenylacetonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophiles or electrophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenylacetonitriles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-2-fluoro-5-methylphenylacetonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly in the field of oncology and anti-inflammatory drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-5-methylphenylacetonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-Bromo-2-fluoro-5-methylphenylacetonitrile and its closest analogs, based on similarity scores and substituent patterns ():

Compound Name CAS No. Molecular Formula Substituent Positions Similarity Score Key Differences
4-Bromo-2-fluoro-5-methylbenzonitrile 916792-07-9 C8H5BrFNO Br (4), F (2), CH3 (5), CN (1) 0.94 Direct benzonitrile structure (nitrile attached to benzene) vs. acetonitrile side chain.
2-Bromo-4-fluoro-5-methylbenzonitrile 79630-23-2 C8H5BrFNO Br (2), F (4), CH3 (5), CN (1) 0.90 Bromo and fluoro groups swapped; positional isomerism alters electronic distribution.
4-Amino-3-bromo-2-fluoro-5-methylbenzonitrile N/A C8H6BrFN2 Br (3), F (2), CH3 (5), NH2 (4) N/A Amino group replaces methyl at position 4; impacts hydrogen bonding and basicity.
4-(4-Bromo-2-fluorophenyl)butanenitrile 1057672-39-5 C10H9BrFN Br (4), F (2), CN (butanenitrile chain) N/A Extended aliphatic chain increases molecular weight (332.02 vs. ~214) and hydrophobicity.

Key Findings :

Substituent Position Effects: The positional isomerism between 4-Bromo-2-fluoro-5-methylbenzonitrile (CAS 916792-07-9) and 2-Bromo-4-fluoro-5-methylbenzonitrile (CAS 79630-23-2) significantly alters reactivity. For example, bromine at position 4 (para to nitrile) may enhance electron-withdrawing effects, favoring electrophilic substitutions at specific sites .

Functional Group Variations :

  • The acetonitrile side chain in 4-Bromo-2-fluoro-5-methylphenylacetonitrile provides a flexible reactive site for further functionalization (e.g., hydrolysis to carboxylic acids), unlike rigid benzonitrile derivatives .
  • Extended chains (e.g., butanenitrile in CAS 1057672-39-5) reduce volatility and may hinder crystallinity, impacting purification processes .

Applications in Synthesis :

  • Halogenated nitriles like 4-Bromo-2-fluoro-5-methylphenylacetonitrile are pivotal in Suzuki-Miyaura couplings, where bromine acts as a leaving group. In contrast, fluoro-substituted analogs are often used to modulate metabolic stability in drug candidates .

Research and Industrial Relevance

  • Pharmaceutical Intermediates : The bromo and fluoro substituents enhance binding affinity in kinase inhibitors, as seen in analogs of similar compounds ().
  • Agrochemicals : Methyl and nitrile groups improve lipophilicity, aiding penetration in pest-control agents .

Biological Activity

4-Bromo-2-fluoro-5-methylphenylacetonitrile is an organic compound characterized by its unique molecular structure, which includes a phenylacetonitrile framework with bromine, fluorine, and methyl substituents. This compound is of increasing interest in medicinal chemistry due to its potential biological activities, particularly as a pharmaceutical intermediate.

Chemical Structure and Properties

The molecular formula of 4-Bromo-2-fluoro-5-methylphenylacetonitrile is C₉H₇BrFN. The presence of halogen atoms (bromine and fluorine) significantly influences its chemical reactivity and biological interactions. These substituents can enhance binding affinity to various biological targets, such as enzymes and receptors, which is crucial for its therapeutic applications.

The biological activity of 4-Bromo-2-fluoro-5-methylphenylacetonitrile is primarily linked to its role as a pharmaceutical intermediate. The halogen substituents enhance the compound's ability to interact with biological molecules, potentially modulating their activity. This interaction can lead to various therapeutic effects, particularly in oncology and anti-inflammatory contexts.

Therapeutic Applications

Research indicates that this compound may have applications in drug development for conditions such as cancer due to its ability to inhibit specific cellular pathways. The structural attributes allow it to act on molecular targets involved in tumor growth and inflammation .

Comparative Analysis with Similar Compounds

A comparative analysis reveals how 4-Bromo-2-fluoro-5-methylphenylacetonitrile stands out among structurally similar compounds:

Compound NameSimilarityUnique Features
2-(4-Bromo-2-methylphenyl)acetonitrile0.98Contains a methyl group instead of fluorine
2-(5-Bromo-2-fluorophenyl)acetonitrile0.98Different position of bromine
4-Bromo-3-fluorophenylacetonitrile0.84Bromine at the para position relative to methyl
2-(3-Bromo-4-fluorophenyl)acetonitrile0.86Different arrangement of halogens
4-Bromo-2-methylphenol0.85Lacks acetonitrile group

The unique arrangement of halogen and methyl groups in 4-Bromo-2-fluoro-5-methylphenylacetonitrile influences its reactivity and biological activity compared to these similar compounds.

Case Studies and Research Findings

Recent studies have focused on the differential growth inhibition effects of related compounds on cancer cell lines. For instance, research has shown that certain derivatives exhibit enhanced potency against MTAP-deficient cells, highlighting the potential for targeted therapies using compounds similar to 4-Bromo-2-fluoro-5-methylphenylacetonitrile .

Example Study

In a study examining the effects of various compounds on HT1080 fibrosarcoma cells, several derivatives demonstrated significant growth inhibition in MTAP-deficient models. The findings suggest that modifications similar to those seen in 4-Bromo-2-fluoro-5-methylphenylacetonitrile could lead to improved therapeutic efficacy against specific cancer types .

Q & A

Q. Basic Research Focus

  • NMR :
    • ¹H NMR : Distinct signals for aromatic protons (δ 7.2–7.8 ppm), methyl group (δ 2.3–2.5 ppm), and nitrile absence (no proton signal).
    • ¹³C NMR : Nitrile carbon at ~115 ppm; fluorine coupling splits bromine-associated carbons .
  • IR : Strong absorption at ~2240 cm⁻¹ (C≡N stretch) and 1600 cm⁻¹ (C-Br) .
  • Mass Spectrometry : Molecular ion peak at m/z 227 (M⁺, [C₉H₆BrFN]⁺) and fragment peaks at m/z 149 (loss of Br) .

What advanced methods address regioselectivity challenges in modifying the phenyl ring of this compound?

Advanced Research Focus
Regioselective functionalization is complicated by competing halogen reactivities. Strategies include:

  • Directed ortho-metalation : Using fluorine as a directing group to install methyl or nitrile groups .
  • Protection/deprotection : Temporarily masking the nitrile group with TMSCl to prevent undesired cyano participation .
  • Computational modeling : DFT calculations to predict substituent effects on reaction pathways (e.g., Fukui indices for electrophilic attack) .

How should researchers reconcile contradictory data on the stability of bromo-fluoroaromatic nitriles under basic conditions?

Advanced Research Focus
Discrepancies in hydrolysis rates may arise from:

  • Solvent effects : Aprotic solvents (e.g., DMF) stabilize nitriles, while protic solvents (e.g., MeOH) accelerate hydrolysis .
  • Substituent positioning : The electron-withdrawing fluorine at the 2-position reduces nitrile reactivity compared to para-substituted analogs .
  • Validation : Conduct kinetic studies under standardized conditions (pH, temperature) and compare with structurally similar compounds (e.g., 5-bromo-2-fluorobenzonitrile ).

What safety protocols are critical when handling 4-bromo-2-fluoro-5-methylphenylacetonitrile?

Q. Methodological Guidance

  • Personal protective equipment (PPE) : Nitrile gloves, goggles, and fume hood use to avoid inhalation/contact .
  • Storage : Keep at 0–6°C in amber vials to prevent photodegradation and moisture absorption .
  • Waste disposal : Neutralize nitrile-containing waste with NaOCl (10% v/v) before disposal .

How can this compound serve as an intermediate in medicinal chemistry or materials science?

Q. Advanced Application Focus

  • Pharmaceutical synthesis : As a building block for kinase inhibitors (via Suzuki-Miyaura coupling with boronic acids ).
  • Materials science : Incorporation into liquid crystals or OLED precursors, leveraging its planar aromatic structure and halogenated substituents .
  • Biological probes : Radiolabeling (e.g., ¹⁸F for PET imaging) by displacing bromine with no-carrier-added fluorine .

What analytical techniques are recommended for purity assessment, and how are interferences minimized?

Q. Methodological Guidance

  • HPLC : Use a C18 column with UV detection at 254 nm; retention time ~8.2 min (acetonitrile/water 60:40) .
  • TLC : Rf 0.4–0.5 (silica gel, hexane:EtOAc 6:4); visualize under UV or with KMnO₄ stain .
  • Elemental analysis : Discrepancies >0.3% indicate impurities (e.g., unreacted bromo precursors) .

What are the key differences in reactivity between bromine and fluorine in this compound?

Q. Advanced Mechanistic Focus

  • Bromine : Participates in cross-coupling (e.g., Suzuki, Buchwald-Hartwig) due to its polarizable C-Br bond .
  • Fluorine : Acts as a meta-directing group in electrophilic substitution and stabilizes adjacent negative charges via inductive effects .
  • Competitive reactivity : In Pd-mediated reactions, bromine is typically replaced before fluorine .

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